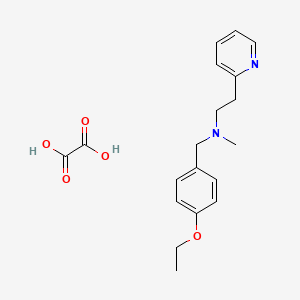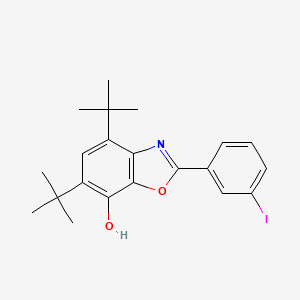![molecular formula C18H21ClO4 B5195780 1-{2-[2-(2-chlorophenoxy)ethoxy]ethoxy}-2-methoxy-4-methylbenzene](/img/structure/B5195780.png)
1-{2-[2-(2-chlorophenoxy)ethoxy]ethoxy}-2-methoxy-4-methylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{2-[2-(2-chlorophenoxy)ethoxy]ethoxy}-2-methoxy-4-methylbenzene, also known as BHT-920, is a synthetic compound that has been extensively studied for its potential use in scientific research. This compound is a member of the phenyl ether family and has been found to have a wide range of biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 1-{2-[2-(2-chlorophenoxy)ethoxy]ethoxy}-2-methoxy-4-methylbenzene is not fully understood, but it is believed to involve its antioxidant properties. 1-{2-[2-(2-chlorophenoxy)ethoxy]ethoxy}-2-methoxy-4-methylbenzene has been found to scavenge free radicals and protect against oxidative stress. It has also been found to inhibit the production of pro-inflammatory cytokines, which may contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects:
1-{2-[2-(2-chlorophenoxy)ethoxy]ethoxy}-2-methoxy-4-methylbenzene has been found to have a wide range of biochemical and physiological effects. It has been found to protect against oxidative stress, reduce inflammation, and have neuroprotective effects. 1-{2-[2-(2-chlorophenoxy)ethoxy]ethoxy}-2-methoxy-4-methylbenzene has also been found to inhibit the growth and proliferation of cancer cells and may have potential as a cancer treatment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-{2-[2-(2-chlorophenoxy)ethoxy]ethoxy}-2-methoxy-4-methylbenzene for lab experiments is its wide range of potential applications. It has been found to have antioxidant, anti-inflammatory, and neuroprotective effects, as well as potential as a cancer treatment. However, one of the limitations of 1-{2-[2-(2-chlorophenoxy)ethoxy]ethoxy}-2-methoxy-4-methylbenzene is that its mechanism of action is not fully understood, which may make it more difficult to study.
Direcciones Futuras
There are many potential future directions for the study of 1-{2-[2-(2-chlorophenoxy)ethoxy]ethoxy}-2-methoxy-4-methylbenzene. One area of research could be to further investigate its potential as a cancer treatment. Another area of research could be to better understand its mechanism of action and how it interacts with other compounds in the body. Additionally, 1-{2-[2-(2-chlorophenoxy)ethoxy]ethoxy}-2-methoxy-4-methylbenzene could be studied for its potential use in the treatment of other neurodegenerative diseases, such as Huntington's disease.
Métodos De Síntesis
1-{2-[2-(2-chlorophenoxy)ethoxy]ethoxy}-2-methoxy-4-methylbenzene can be synthesized using a multi-step process that involves the reaction of 2-chlorophenol with ethylene oxide to form 2-(2-chlorophenoxy)ethanol. This intermediate is then reacted with ethylene oxide to form 2-[2-(2-chlorophenoxy)ethoxy]ethanol. The final step involves the reaction of 2-[2-(2-chlorophenoxy)ethoxy]ethanol with 4-methyl-2-methoxyphenol to form 1-{2-[2-(2-chlorophenoxy)ethoxy]ethoxy}-2-methoxy-4-methylbenzene.
Aplicaciones Científicas De Investigación
1-{2-[2-(2-chlorophenoxy)ethoxy]ethoxy}-2-methoxy-4-methylbenzene has been extensively studied for its potential use in scientific research. It has been found to have a wide range of applications, including its use as an antioxidant, an anti-inflammatory agent, and a potential treatment for cancer. 1-{2-[2-(2-chlorophenoxy)ethoxy]ethoxy}-2-methoxy-4-methylbenzene has also been found to have neuroprotective effects and has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
1-[2-[2-(2-chlorophenoxy)ethoxy]ethoxy]-2-methoxy-4-methylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClO4/c1-14-7-8-17(18(13-14)20-2)23-12-10-21-9-11-22-16-6-4-3-5-15(16)19/h3-8,13H,9-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAYMHWPNTNBFLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCOCCOC2=CC=CC=C2Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![rel-(2R,3R)-3-[4-(6-methyl-2-pyridinyl)-1-piperazinyl]-2,3-dihydrospiro[indene-1,4'-piperidin]-2-ol bis(trifluoroacetate) (salt)](/img/structure/B5195698.png)
![4-[5-[4-(dimethylamino)phenyl]-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B5195701.png)
![N-{1-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]cyclopentyl}-3-methylaniline](/img/structure/B5195710.png)
![1-(4-ethylphenoxy)-3-[4-(2-hydroxyethyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B5195715.png)
![1-(4-biphenylyl)-2-{3-[2-(diethylamino)ethyl]-2-imino-2,3-dihydro-1H-benzimidazol-1-yl}ethanone hydrobromide](/img/structure/B5195719.png)
![1-{2-[2-(4-ethylphenoxy)ethoxy]ethyl}piperidine oxalate](/img/structure/B5195720.png)
![3-methyl-5-(4-{2-[2-(4-methylphenoxy)ethoxy]ethoxy}benzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5195723.png)
![N-[2-(4-allyl-5-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)ethyl]-2-thiophenecarboxamide](/img/structure/B5195731.png)


![11-(5-ethyl-2-thienyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5195755.png)
![(3aS*,6aR*)-3-(3,4-dimethoxybenzyl)-5-(3-methoxybenzyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5195785.png)

![2-[(8-methoxy-4-methyl-2-quinolinyl)thio]-N-phenylacetamide](/img/structure/B5195802.png)